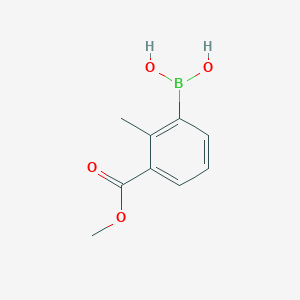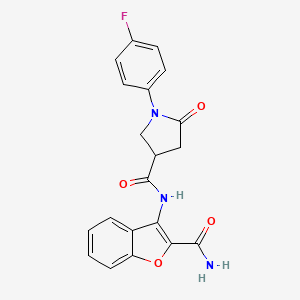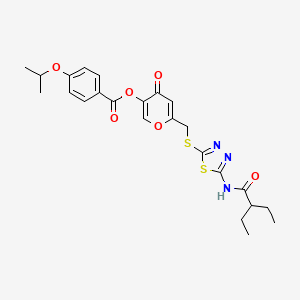
6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Scientific Research Applications
Heterocyclic Compound Synthesis
One key application of compounds structurally related to 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is in the synthesis of heterocyclic compounds. For example, the work of Wamhoff and Kroth (1994) demonstrates the use of related pyrazine derivatives in synthesizing pteridin-4-ones, which are valuable in the development of pharmaceuticals and advanced materials (H. Wamhoff & E. Kroth, 1994). This process involves the transformation of methyl 3-amino-2-pyrazinecarboxylate through several steps to yield synthetically useful compounds.
Antimicrobial Activity
Compounds derived from or related to this compound have been studied for their antimicrobial properties. Shailesh et al. (2012) synthesized azetidin-2-one containing pyrazoline derivatives and evaluated them for antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (H. S. Shailesh, S. Pankaj, & Patel Amr, 2012).
Novel Fused β-Lactams Synthesis
The synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions involving compounds related to this compound showcases their utility in creating new chemical entities. Pearson and Tyler (1985) have contributed to this area by developing methods to produce azetidinones and pyrazine derivatives, expanding the toolbox for medicinal chemistry and drug discovery (M. J. Pearson & J. Tyler, 1985).
Anticancer Activity
The structural analogs of this compound have been explored for their potential anticancer activity. A study by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives indicates promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the therapeutic potential of such compounds (Khaled R. A. Abdellatif et al., 2014).
properties
IUPAC Name |
6-methyl-4-[1-(pyrazine-2-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9-4-10(5-13(18)20-9)21-11-7-17(8-11)14(19)12-6-15-2-3-16-12/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQFOGUHPRAWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576079.png)

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)



![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2576093.png)

![1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2576095.png)
![N-[2-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2576097.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2576098.png)

